molecular formula C29H30N2O4 B2741825 3-(4-methoxyphenyl)-8-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one CAS No. 903206-46-2

3-(4-methoxyphenyl)-8-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

Cat. No.: B2741825
CAS No.: 903206-46-2
M. Wt: 470.569
InChI Key: RPTKVGRMFNJYBC-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-8-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a useful research compound. Its molecular formula is C29H30N2O4 and its molecular weight is 470.569. The purity is usually 95%.
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Biological Activity

The compound 3-(4-methoxyphenyl)-8-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one , also referred to as a derivative of chromenone, is a complex organic molecule with potential therapeutic applications. Its structure incorporates a chromenone core, which is known for various biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C29H30N2O4C_{29}H_{30}N_{2}O_{4}, with a molecular weight of approximately 470.57 g/mol. The structure features a chromenone backbone substituted with a methoxyphenyl group and a piperazine moiety, which may contribute to its pharmacological properties.

Anticancer Activity

Research indicates that chromenone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and inhibiting tubulin polymerization, leading to cell cycle arrest .

Table 1: Summary of Anticancer Activities of Chromenone Derivatives

CompoundMechanismCancer TypeReference
Chromenone ACaspase activationBreast Cancer
Chromenone BTubulin inhibitionLung Cancer
3-(4-methoxyphenyl)-8-methyl...TBDTBDCurrent Study

Antimicrobial Activity

Chromene derivatives have also been reported to possess antimicrobial properties. A study demonstrated that specific chromene compounds exhibited inhibitory effects against various bacterial strains, suggesting their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainInhibition Zone (mm)Reference
Chromenone CE. coli15
Chromenone DS. aureus20

Neuroprotective Effects

The piperazine component in the structure is noteworthy due to its association with neuroprotective activities. Compounds containing piperazine have been shown to modulate neurotransmitter systems and exhibit antidepressant-like effects in animal models. For example, derivatives similar to the compound have demonstrated inhibition of acetylcholinesterase (AChE), which is crucial for cognitive function .

Table 3: Neuroprotective Activities Related to Piperazine Derivatives

CompoundAChE Inhibition IC50 (µM)Reference
Piperazine A10.4
Piperazine B7.7

Case Studies

  • Case Study on Anticancer Activity : A recent study investigated the effects of various chromenone derivatives on breast cancer cell lines. The results indicated that compounds with methoxy substitutions significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
  • Neuroprotective Study : Another study focused on the neuroprotective effects of piperazine-containing compounds in models of neurodegeneration. Results suggested that these compounds improved cognitive function and reduced oxidative stress markers in neuronal cultures .

Structure-Activity Relationship (SAR)

The biological activities of chromenone derivatives can often be correlated with their structural features. The presence of electron-donating groups (like the methoxy group) enhances biological activity by improving solubility and interaction with biological targets. Conversely, bulky groups may hinder activity by steric hindrance.

Properties

IUPAC Name

3-(4-methoxyphenyl)-8-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O4/c1-21-27(34-19-18-30-14-16-31(17-15-30)23-6-4-3-5-7-23)13-12-25-28(32)26(20-35-29(21)25)22-8-10-24(33-2)11-9-22/h3-13,20H,14-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTKVGRMFNJYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)OCCN4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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